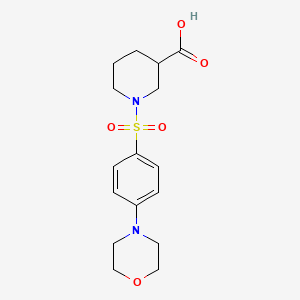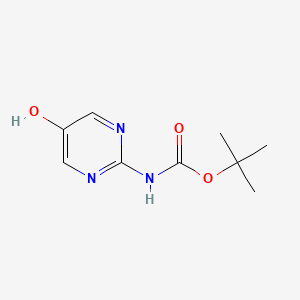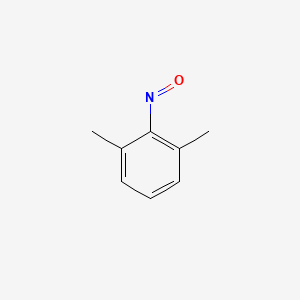
2-Fluoro-1-nitro-4-vinyl-benzene
概要
説明
2-Fluoro-1-nitro-4-vinyl-benzene, also known as FNVB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FNVB is an aromatic compound that contains a vinyl group, a nitro group, and a fluorine atom. This compound has been synthesized using various methods and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, and potential future applications.
科学的研究の応用
PET Imaging of Retinoid X Receptor
- 2-Fluoro-1-nitro-4-vinyl-benzene derivatives have been used in the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging. This process involves complex chemical reactions, yielding a tracer used for imaging the retinoid X receptor (Wang, Davis, Gao, & Zheng, 2014).
Solvatochromic Behavior Study
- Novel donor−acceptor-substituted stilbenes, synthesized from 1-fluoro-2-nitro-4-[(E)-2-(4-nitrophenyl)vinyl]benzene, were used to study molecular interactions in various environments. These studies contribute to understanding the solvatochromic behavior of chromophoric building blocks (Schreiter et al., 2010).
Water-Soluble UV-Vis-sensitive pH Sensors
- Research has shown that 2-nitro-1,4-diaminobenzene-functionalized poly(vinyl amine)s can be used as water-soluble, UV-Vis-sensitive pH sensors. These are developed through nucleophilic aromatic substitution and are significant in pH measurement applications (Roth et al., 2006).
Synthesis of Novel Benzene Derivatives
- Research has been conducted on the synthesis and nucleophilic aromatic substitution of various fluorine- and nitro-substituted benzene compounds. These studies contribute to the development of new chemical compounds with potential applications in various fields (Ajenjo et al., 2016).
Derivatization Reagent for Biogenic Amines in Wines
- 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, a derivative of 2-Fluoro-1-nitro-4-vinyl-benzene, has been used as a derivatization reagent for the determination of biogenic amines in wines, demonstrating the compound's application in food chemistry (Jastrzębska et al., 2016).
Electrochemical Methods in Organic Synthesis
- Electrochemical methods involving derivatives of 2-Fluoro-1-nitro-4-vinyl-benzene have been explored for organic synthesis, including cathodic cleavage and carboxylation reactions. These methods are significant in the field of synthetic chemistry (Kunugi et al., 1995).
Reactivity with Vinyl Grignard Reagents
- The reactivity of nitro- and nitroso-arenes with vinyl Grignard reagents has been studied, leading to the synthesis of various organic compounds. This research contributes to the understanding of chemical reactivity and synthesis (Bartoli et al., 1991).
作用機序
Target of Action
Nitrobenzene compounds are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene derivatives are known to undergo nucleophilic aromatic substitution reactions . The compound could potentially interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight, polarity, and other physicochemical properties would likely influence its bioavailability .
Result of Action
The compound’s interactions with cellular targets could potentially lead to changes in cellular function or structure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Fluoro-1-nitro-4-vinyl-benzene .
特性
IUPAC Name |
4-ethenyl-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNXGWILKMLMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472770 | |
| Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-nitro-4-vinyl-benzene | |
CAS RN |
197777-90-5 | |
| Record name | 2-Fluoro-1-nitro-4-vinyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




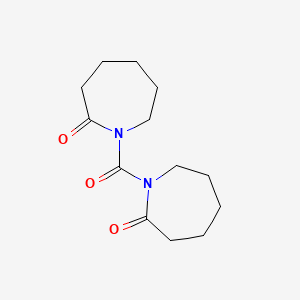
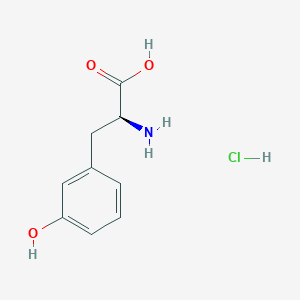
![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)


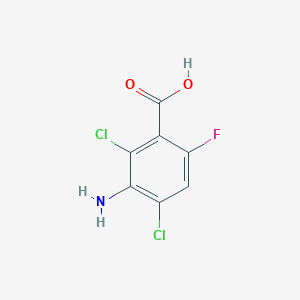
![tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate](/img/structure/B3049128.png)
